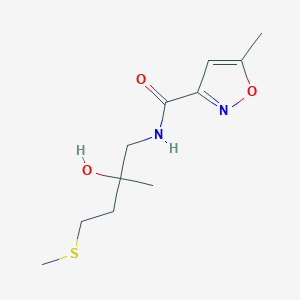

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide is an isoxazole-derived carboxamide featuring a hydroxy-methylthio-butyl side chain.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-8-6-9(13-16-8)10(14)12-7-11(2,15)4-5-17-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBRBGAKOHLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Carboxamide Group: This step involves the reaction of the isoxazole derivative with an appropriate amine under conditions that favor amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Attachment of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

Substitution: Nucleophiles like NaOH (sodium hydroxide) or NH₃ (ammonia) can facilitate substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with isoxazole rings are known to exhibit various biological properties, including antimicrobial and anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the carboxamide group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. The isoxazole ring and carboxamide group are likely to play key roles in binding to enzymes or receptors, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s hydroxy-methylthio-butyl side chain distinguishes it from analogs with aromatic (e.g., thiophene, chlorophenyl) or bulky aliphatic (e.g., tert-butyl) substituents. This group may enhance solubility relative to purely hydrophobic side chains (e.g., tert-butyl) but reduce it compared to morpholine-containing derivatives .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an isoxazole ring and a carboxamide functional group. Its chemical formula is , which contributes to its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Microtubule Interaction : Similar to other antimitotic agents, this compound appears to interfere with microtubule dynamics, crucial for proper cell division.

- Apoptosis Induction : Studies have shown that it can induce apoptosis through the mitochondrial pathway, leading to cell death in cancerous cells while sparing normal cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases.

Research Findings

- Oxidative Stress Reduction : It has been found to reduce oxidative stress markers in neuronal cells, suggesting potential benefits in conditions like Alzheimer's disease.

- Neuroinflammation Modulation : The compound may also modulate inflammatory pathways, providing a dual mechanism of action against neurodegeneration.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.1 |

These results indicate a promising therapeutic index compared to conventional chemotherapeutics, which often exhibit higher toxicity levels.

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound leads to significant tumor size reduction with minimal side effects, reinforcing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.